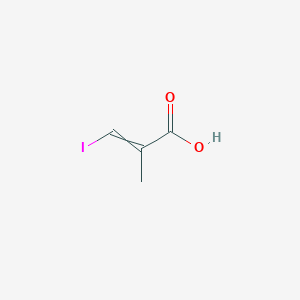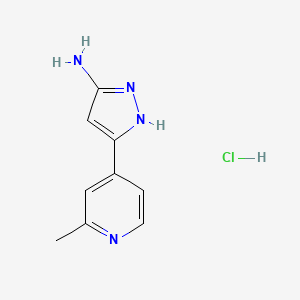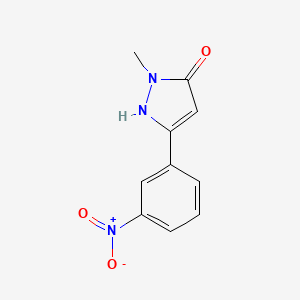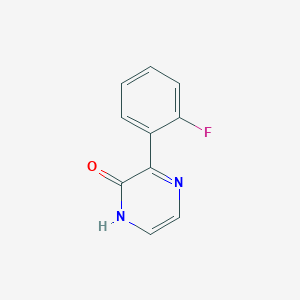
3-Iodo-2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methylprop-2-enoic acid is an organic compound with the molecular formula C₄H₅IO₂ It is characterized by the presence of an iodine atom attached to a methylprop-2-enoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylprop-2-enoic acid typically involves the iodination of 2-methylprop-2-enoic acid. One common method includes the reaction of 2-methylprop-2-enoic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methylprop-2-enoic acid or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium thiocyanate, or amines are commonly used. The reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include 2-methylprop-2-enoic acid and other reduced derivatives.
Scientific Research Applications
3-Iodo-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylprop-2-enoic acid involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-enoic acid: Lacks the iodine atom, leading to different reactivity and applications.
3-Bromo-2-methylprop-2-enoic acid: Similar structure but with a bromine atom instead of iodine, resulting in different chemical properties.
3-Chloro-2-methylprop-2-enoic acid:
Uniqueness
3-Iodo-2-methylprop-2-enoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various chemical transformations. Its ability to undergo specific substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
128836-43-1 |
|---|---|
Molecular Formula |
C4H5IO2 |
Molecular Weight |
211.99 g/mol |
IUPAC Name |
3-iodo-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5IO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChI Key |
KZZDKULPMFZGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CI)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)




![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)



![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
